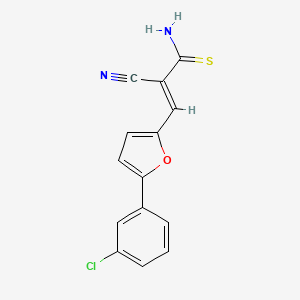
MFCD04180502
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD04180502 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD04180502 typically involves a series of chemical reactions that are carefully controlled to ensure high yield and purity. One common method involves the use of catalytic oxidation in a packed-bed continuous flow reactor. The reaction parameters, such as catalyst, solvent, temperature, oxygen flow rate, and catalyst amount, are optimized to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with modifications to accommodate larger volumes and ensure consistent quality. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD04180502 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
MFCD04180502 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of advanced materials and chemicals .
Mécanisme D'action
The mechanism of action of MFCD04180502 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to MFCD04180502 include those with comparable structures and reactivity. Some examples are compounds with similar functional groups or those that participate in similar types of chemical reactions .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity, which allows it to be used in a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions makes it a versatile and valuable compound in scientific research and industrial processes.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.
Propriétés
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-11-3-1-2-9(6-11)13-5-4-12(18-13)7-10(8-16)14(17)19/h1-7H,(H2,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRLBTCGNQBLLV-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B5545733.png)
![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![3-ethyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)
![4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
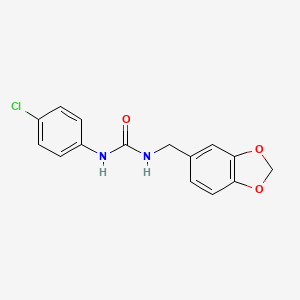
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)
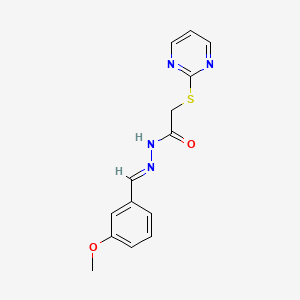
![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)
![1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea](/img/structure/B5545777.png)
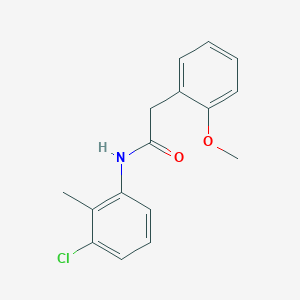
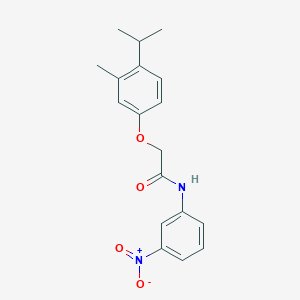
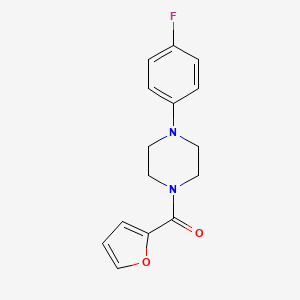
![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)
